5-tert-butyl-2-hydroxy-3-methoxybenzaldehyde
Description
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Properties
CAS No. |
85943-68-6 |
|---|---|
Molecular Formula |
C12H16O3 |
Molecular Weight |
208.3 |
Purity |
95 |
Origin of Product |
United States |
Preamble to the Academic Investigation of 5 Tert Butyl 2 Hydroxy 3 Methoxybenzaldehyde
Contextualization within the Chemistry of Substituted Benzaldehydes
5-tert-butyl-2-hydroxy-3-methoxybenzaldehyde belongs to the broad and significant class of organic compounds known as substituted benzaldehydes. Benzaldehyde (B42025), the parent compound, consists of a benzene (B151609) ring with a formyl (–CHO) substituent. Substituted benzaldehydes are characterized by the presence of additional functional groups on the benzene ring, which profoundly modify their physical properties, chemical reactivity, and biological activity.
The subject molecule is a polysubstituted benzaldehyde with four groups attached to the aromatic ring: a formyl group, a hydroxyl (–OH) group, a methoxy (B1213986) (–OCH₃) group, and a tert-butyl (–C(CH₃)₃) group. Specifically, it is a derivative of salicylaldehyde (B1680747) (2-hydroxybenzaldehyde), where the hydroxyl group is ortho to the aldehyde. This ortho-hydroxyaldehyde arrangement is a key feature, enabling specific reactions and coordination behaviors not typically observed in other isomers. Furthermore, the compound can be viewed as a derivative of o-vanillin (2-hydroxy-3-methoxybenzaldehyde), a well-studied natural product and synthetic intermediate. nih.gov The addition of the bulky tert-butyl group at position 5 introduces significant steric and electronic modifications compared to its parent structures.
Overview of the Chemical Compound's Significance in Contemporary Organic and Material Science Research
While this compound is available commercially for research purposes, detailed studies outlining its specific applications in peer-reviewed literature are not widespread. biosynth.combldpharm.com However, its significance can be inferred from the extensive research conducted on its structural analogues, particularly salicylaldehydes and o-vanillin derivatives. These classes of compounds are pivotal precursors in the synthesis of Schiff bases. nih.gov
Schiff bases, formed by the condensation of an aldehyde with a primary amine, are highly versatile ligands in coordination chemistry. The resulting metal complexes have applications in catalysis, materials science, and as models for biological systems. The specific substitution pattern of this compound, combining the chelating ability of the o-hydroxyaldehyde moiety with the electronic influence of the methoxy group and the steric bulk of the tert-butyl group, makes it a potentially valuable building block for creating highly tailored ligands and metal complexes with unique properties. For example, related nitronyl-nitroxide ligands derived from substituted 2-hydroxy-3-methoxybenzaldehyde (B140153) have been used to synthesize 2p–3d metal complexes to study their magnetic properties. mdpi.com
Structural Features and Their Implications for Chemical Reactivity and Coordination Behavior
The chemical behavior of this compound is dictated by the interplay of its four functional groups.
Ortho-Hydroxyaldehyde Moiety and Intramolecular Hydrogen Bonding : The most critical structural feature is the presence of the hydroxyl group at the C2 position, ortho to the C1 aldehyde. This arrangement facilitates the formation of a strong intramolecular hydrogen bond between the phenolic hydrogen and the carbonyl oxygen. This feature is well-documented in related structures like o-vanillin and other salicylaldehyde derivatives. nih.govipaustralia.gov.au This hydrogen bond planarizes the molecule and has several consequences:
It increases the thermal stability of the compound.
It lowers the acidity of the phenolic proton compared to a non-hydrogen-bonded phenol (B47542).
It influences the reactivity of the aldehyde group, modulating its electrophilicity.
Electronic Effects : The substituents exert significant electronic effects on the aromatic ring. The hydroxyl and methoxy groups are strong electron-donating groups through resonance, increasing the electron density of the benzene ring, particularly at the ortho and para positions. Conversely, the aldehyde group is a moderate electron-withdrawing group through resonance and induction. This electronic push-pull system influences the molecule's reactivity in electrophilic aromatic substitution reactions and affects the properties of the aldehyde.
Steric Effects : The tert-butyl group at the C5 position is sterically demanding. Its bulk can influence the regioselectivity of reactions on the aromatic ring, potentially directing incoming electrophiles away from the adjacent C4 and C6 positions. It also impacts the packing of the molecule in the solid state and can influence the geometry and stability of coordination complexes formed from its derivatives.
Coordination Behavior : As a ligand precursor, the molecule is expected to be bidentate. Upon deprotonation of the phenolic hydroxyl group, the resulting phenoxide oxygen and the carbonyl oxygen can chelate to a metal center, forming a stable six-membered ring. The electronic properties conferred by the methoxy group and the steric hindrance from the tert-butyl group would then fine-tune the stability, structure, and catalytic activity of the resulting metal complex.
Compound Data
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 85943-68-6 biosynth.com |
| Molecular Formula | C₁₂H₁₆O₃ appchemical.com |
| Molecular Weight | 208.25 g/mol biosynth.com |
| Melting Point | Data not available in searched sources |
| Boiling Point | Data not available in searched sources |
| Appearance | Data not available in searched sources |
Mentioned Compounds
Synthetic Methodologies and Advanced Preparative Strategies for 5 Tert Butyl 2 Hydroxy 3 Methoxybenzaldehyde
De Novo Synthesis Pathways and Precursor Optimization
The most logical and widely applicable approach to the synthesis of 5-tert-butyl-2-hydroxy-3-methoxybenzaldehyde is through the regioselective formylation of 4-tert-butyl-2-methoxyphenol, also known as 4-tert-butylguaiacol. This precursor contains the core structural framework of the target molecule, and the key synthetic challenge lies in the introduction of a formyl group (-CHO) specifically at the ortho position to the hydroxyl group.
Multi-Step Synthetic Sequences and Yield Maximization
The synthesis of the precursor, 4-tert-butylguaiacol, is typically achieved through the Friedel-Crafts alkylation of guaiacol (2-methoxyphenol) with a tert-butylating agent such as tert-butanol or isobutylene, in the presence of a suitable acid catalyst. Maximizing the yield of the desired para-substituted product is crucial and can be influenced by the choice of catalyst and reaction conditions to minimize the formation of the ortho-isomer and di-substituted byproducts.
Once 4-tert-butylguaiacol is obtained, the critical step is the regioselective ortho-formylation. Several classical and modern formylation reactions can be employed for this purpose, with varying degrees of efficiency and regioselectivity.
Regioselective Functionalization Approaches
The introduction of the formyl group ortho to the hydroxyl group is directed by the activating and ortho-, para-directing nature of the hydroxyl group. However, achieving high regioselectivity for the ortho position over the also activated para position (which is blocked by the tert-butyl group in the desired precursor) and other potential side reactions is a key consideration.
Several named reactions are pertinent to the formylation of phenols:
Magnesium-Mediated Ortho-Formylation: This method has emerged as a highly efficient and regioselective technique for the ortho-formylation of phenols. orgsyn.orgmdma.chorgsyn.org The reaction typically employs anhydrous magnesium dichloride and triethylamine to form a magnesium phenoxide intermediate, which then reacts with paraformaldehyde to introduce the formyl group exclusively at the ortho position. orgsyn.orgmdma.chorgsyn.org The chelation of the magnesium ion between the phenolic oxygen and the formyl group directs the regioselectivity. This method is known for its high yields and applicability to a wide range of substituted phenols. orgsyn.org
Duff Reaction: The Duff reaction is a classic method for the formylation of activated aromatic compounds, including phenols, using hexamethylenetetramine (hexamine) as the formylating agent in the presence of an acid catalyst, such as acetic acid or trifluoroacetic acid. wikipedia.org While traditionally known for modest yields, modifications using stronger acids can improve its efficiency. The reaction proceeds through an electrophilic aromatic substitution mechanism, with a preference for ortho-formylation in phenols.
Reimer-Tiemann Reaction: This well-known reaction involves the ortho-formylation of phenols by treatment with chloroform in a basic aqueous solution. The reactive species is dichlorocarbene, which is generated in situ. While it is a staple in organic synthesis, the Reimer-Tiemann reaction can suffer from moderate yields and the formation of byproducts. The harsh reaction conditions may also not be suitable for all substrates.
A plausible synthetic sequence for this compound would, therefore, involve the initial synthesis of 4-tert-butylguaiacol, followed by a regioselective ortho-formylation, with the magnesium-mediated method being a strong candidate for achieving high yield and selectivity.
Evaluation of Reaction Conditions and Solvent Effects
The success of the formylation reaction is highly dependent on the careful control of reaction parameters.
For the magnesium-mediated ortho-formylation , the use of anhydrous conditions is critical, as the presence of water can deactivate the magnesium reagents. orgsyn.org The choice of solvent is also important, with aprotic solvents like acetonitrile or tetrahydrofuran being commonly used. orgsyn.orgmdma.ch Reaction temperature and time are optimized to ensure complete conversion while minimizing side reactions. A typical procedure involves heating the reaction mixture to reflux for several hours. orgsyn.orgmdma.ch
In the Duff reaction , the solvent and acid catalyst play a significant role. Anhydrous conditions are also preferred. The reaction is typically carried out by heating the phenol (B47542) with hexamine in a suitable solvent like glycerol or acetic acid.
For the Reimer-Tiemann reaction , a two-phase system of an aqueous base and an organic solvent (chloroform) is often employed. Vigorous stirring is necessary to facilitate the reaction between the phases. The temperature is usually elevated to drive the reaction to completion.
Below is an interactive data table summarizing the typical reaction conditions for the ortho-formylation of a substituted phenol like 4-tert-butylguaiacol, based on literature for similar substrates. orgsyn.orgmdma.chchemspider.com
| Reaction Name | Formylating Agent | Catalyst/Base | Solvent | Typical Temperature | Typical Yield | Regioselectivity |
| Magnesium-Mediated Formylation | Paraformaldehyde | MgCl₂, Triethylamine | Acetonitrile or THF | Reflux | High to Excellent | Exclusively ortho |
| Duff Reaction | Hexamethylenetetramine | Acetic Acid/TFA | Glycerol, Acetic Acid | 100-150 °C | Moderate | Predominantly ortho |
| Reimer-Tiemann Reaction | Chloroform | NaOH or KOH | Water/Chloroform | 60-70 °C | Moderate | Predominantly ortho |
Chemo-Enzymatic or Biocatalytic Routes to the Chemical Compound (if applicable)
Currently, there is limited specific information in the scientific literature regarding chemo-enzymatic or biocatalytic routes for the direct synthesis of this compound. However, the field of biocatalysis offers potential avenues that could be explored.
Enzymatic approaches to the synthesis of aromatic aldehydes are an active area of research. For instance, certain oxidoreductases can catalyze the oxidation of corresponding alcohols to aldehydes under mild conditions. Therefore, a hypothetical biocatalytic route could involve the enzymatic oxidation of 5-tert-butyl-2-hydroxy-3-methoxybenzyl alcohol.
Furthermore, research into the biocatalytic carboxylation and formylation of phenols is ongoing. nih.gov While not yet applied to this specific molecule, the development of novel enzymes or engineered microorganisms could one day provide a biocatalytic pathway for the regioselective formylation of 4-tert-butylguaiacol. These methods, if developed, would offer the advantages of high selectivity, mild reaction conditions, and reduced environmental impact. rsc.orgresearchgate.net
Green Chemistry Principles Applied to the Synthesis of this compound
Applying green chemistry principles to the synthesis of this compound involves evaluating and optimizing the synthetic routes to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. nih.gov
Atom Economy and Environmental Impact Assessments
Atom economy is a key metric in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. jocpr.comacs.org A higher atom economy indicates a more sustainable process with less waste generation.
Let's consider the atom economy of the magnesium-mediated ortho-formylation of 4-tert-butylguaiacol with paraformaldehyde.
C₁₁H₁₆O₂ (4-tert-butylguaiacol) + CH₂O (from paraformaldehyde) → C₁₂H₁₆O₃ (this compound)
Molecular Weight of 4-tert-butylguaiacol (C₁₁H₁₆O₂) = 180.25 g/mol
Molecular Weight of Formaldehyde (CH₂O) = 30.03 g/mol
Molecular Weight of this compound (C₁₂H₁₆O₃) = 208.25 g/mol
The theoretical atom economy for this transformation is calculated as:
(Molecular Weight of Desired Product / Sum of Molecular Weights of Reactants) x 100%
Atom Economy = (208.25 / (180.25 + 30.03)) x 100% ≈ 99.0%
In contrast, the Reimer-Tiemann reaction has a lower atom economy due to the use of chloroform and a strong base, which are not incorporated into the final product and generate significant waste streams. Similarly, the Duff reaction involves the use of hexamine, of which only one carbon and two hydrogen atoms are incorporated into the product, leading to a lower atom economy.
Sustainable Catalyst and Reagent Utilization
The synthesis of this compound, a substituted aromatic aldehyde, involves two primary chemical transformations: the formation of the core 2-hydroxy-3-methoxybenzaldehyde (B140153) (o-vanillin) structure and the subsequent introduction of a tert-butyl group onto the aromatic ring. A sustainable approach to this synthesis prioritizes the use of renewable feedstocks, recyclable catalysts, and environmentally benign reagents to minimize waste and environmental impact. This contrasts sharply with traditional methods that often rely on hazardous reagents and produce significant waste streams.
The green synthesis strategy can be bifurcated into the sustainable production of the o-vanillin precursor and the eco-friendly Friedel-Crafts tert-butylation of this intermediate.
Sustainable Synthesis of the o-Vanillin Precursor
Modern synthetic strategies are increasingly moving away from petroleum-derived feedstocks towards renewable, bio-based sources. Lignin, a complex polymer abundant in biomass, is a key renewable source for aromatic compounds, including precursors to o-vanillin such as vanillyl alcohol.
Key sustainable methodologies include:
Photocatalysis: Utilizing light to drive chemical reactions represents a low-energy and sustainable pathway. Nanostructured photocatalysts, such as bismuth tungstate (Bi₂WO₆), can effectively convert bio-based precursors like ferulic acid into vanillin under visible light irradiation. nih.gov This method avoids the need for harsh oxidants and high temperatures.
The table below summarizes various sustainable catalytic systems for producing the vanillin core structure from bio-based precursors.
| Catalyst System | Substrate | Oxidant | Solvent | Key Sustainability Advantage |
| Copper(II) Complex / TEMPO | Vanillyl Alcohol | O₂ (Air) | Green Solvents | Base-free conditions; high selectivity; recyclable catalyst. rsc.org |
| LaFeO₃ Perovskite | Vanillyl Alcohol | O₂ | Ethyl Acetate | Reusable heterogeneous catalyst; effective in a base-free system. rsc.org |
| Bi₂WO₆ | Ferulic Acid | O₂ (Air) | Water | Utilizes visible light as an energy source; operates in an aqueous medium. nih.gov |
Interactive Data Table: Sustainable Catalysts for Vanillin Precursor Synthesis
Green Approaches to Friedel-Crafts tert-Butylation
The introduction of the tert-butyl group onto the o-vanillin ring is a Friedel-Crafts alkylation reaction. Traditional protocols employ homogeneous Lewis acids like AlCl₃ or strong Brønsted acids like H₂SO₄ and HF. These catalysts are corrosive, hazardous, difficult to separate from the reaction mixture, and generate stoichiometric amounts of acidic waste. Sustainable alternatives focus on replacing these problematic catalysts with reusable solid acids.
Sustainable catalysts for this alkylation step include:
Zeolites and Mesoporous Materials: Zeolites (such as H-β and USY) and mesoporous silica-alumina materials (like AlMCM-41) are highly effective solid acid catalysts for the tert-butylation of phenols using tert-butanol or isobutene as the alkylating agent. academie-sciences.fracs.orgmdpi.com Their well-defined pore structures can influence regioselectivity, and their key advantage is facile separation from the reaction product and reusability over multiple cycles, aligning with green chemistry principles. academie-sciences.fracs.org
Modified Clays: Inexpensive and abundant clay minerals, such as montmorillonite K10 modified with iron(III) chloride (FeCl₃), serve as efficient and reusable heterogeneous catalysts for phenol alkylation. researchgate.net
Ionic Liquids: Brønsted acidic ionic liquids have emerged as dual catalyst-solvent systems. acs.orgnih.gov They exhibit negligible vapor pressure and can be designed for high catalytic activity. A key benefit is the potential for catalyst recycling by simple decantation or extraction, which minimizes waste. nih.gov
The following table details sustainable catalysts for the tert-butylation of phenolic compounds.
| Catalyst Type | Alkylating Agent | Reaction Conditions | Key Sustainability Advantage |
| Zeolites (H-β, USY) | tert-Butanol / Isobutene | Liquid or Vapor Phase | Reusable, non-corrosive, high activity, shape-selectivity. academie-sciences.fracs.org |
| Mesoporous Silica-Alumina | tert-Butanol | Liquid Phase; ~145 °C | High surface area, good conversion rates, catalyst is recyclable. mdpi.com |
| Fe-modified Montmorillonite K10 | tert-Butanol | Liquid Phase | Low-cost, reusable heterogeneous catalyst, high conversion. researchgate.net |
| Acidic Ionic Liquids | tert-Butanol | Liquid Phase; 70-90 °C | Recyclable catalyst/solvent system, mild reaction conditions. acs.orgnih.gov |
Interactive Data Table: Sustainable Catalysts for tert-Butylation
Chemical Reactivity, Mechanistic Insights, and Transformative Pathways of 5 Tert Butyl 2 Hydroxy 3 Methoxybenzaldehyde
Reactions Involving the Aldehyde Moiety
The aldehyde group is a primary site of reactivity in 5-tert-butyl-2-hydroxy-3-methoxybenzaldehyde, readily undergoing condensation reactions, nucleophilic additions, and redox manipulations. The presence of the ortho-hydroxyl group can play a crucial role, often participating in the reaction mechanism or influencing the stability of intermediates and products through intramolecular hydrogen bonding. nih.govnih.gov
Condensation Reactions: Imine, Oxime, and Hydrazone Formation
Hydroxy-substituted benzaldehydes are common substrates for condensation reactions with primary amines and their derivatives, such as hydroxylamines and hydrazines, to yield imines (Schiff bases), oximes, and hydrazones, respectively. researchgate.net These reactions are fundamental in the synthesis of ligands for coordination chemistry and molecules with diverse biological activities. nih.gov
The general mechanism involves the nucleophilic attack of the amine on the electrophilic aldehyde carbon, followed by dehydration to form the carbon-nitrogen double bond. The reaction with this compound and various nitrogen nucleophiles leads to a range of important derivatives.
Imine (Schiff Base) Formation: Condensation with primary amines (R-NH₂) in a suitable solvent like methanol or ethanol (B145695), often with catalytic acid, yields the corresponding N-substituted imine. These Schiff bases are versatile ligands. For example, Schiff bases derived from the related o-vanillin have been used as ionophores in electrochemical sensors. researchgate.net The reaction is driven by the removal of water, often azeotropically or with a dehydrating agent.
Oxime Formation: The reaction with hydroxylamine (NH₂OH), typically from hydroxylamine hydrochloride with a base like sodium acetate, produces the corresponding oxime. prepchem.com The reaction is generally carried out by refluxing the reactants in an aqueous ethanol mixture. prepchem.com
Hydrazone Formation: Condensation with hydrazines (R-NH-NH₂) or related compounds like thiosemicarbazide yields hydrazones. nih.govsigmaaldrich.com For instance, the related 5-tert-butyl-2-hydroxybenzaldehyde is used to synthesize 5-tert-butyl-2-hydroxybenzaldehyde thiosemicarbazone (THTB). sigmaaldrich.comsigmaaldrich.com Hydrazide-hydrazones derived from salicylaldehydes with bulky tert-butyl groups have been studied as enzyme inhibitors. nih.gov
The table below summarizes these key condensation reactions.
| Reactant | Product Type | General Structure of Product |
| Primary Amine (R-NH₂) | Imine (Schiff Base) | |
| Hydroxylamine (NH₂OH) | Oxime | |
| Hydrazine (R-NH-NH₂) | Hydrazone |
Nucleophilic Additions and Subsequent Transformations
The aldehyde group of this compound is susceptible to attack by a wide range of nucleophiles. These addition reactions can lead to stable adducts or serve as intermediates for further transformations. A classic example involving a related compound is the reaction of 2-hydroxy-5-methoxybenzaldehyde with malononitrile in a Knoevenagel condensation, which proceeds via nucleophilic addition followed by dehydration to yield a coumarin derivative. wikipedia.org Similarly, the addition of organometallic reagents (e.g., Grignard or organolithium reagents) would produce secondary alcohols.
The intramolecular hydrogen bond between the ortho-hydroxyl group and the aldehyde's carbonyl oxygen can influence the stereochemical outcome of nucleophilic attacks by holding the aldehyde in a specific conformation.
Oxidative and Reductive Manipulations of the Aldehyde Group
The aldehyde functionality can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.
Oxidation: The oxidation of the aldehyde group to the corresponding carboxylic acid, 5-tert-butyl-2-hydroxy-3-methoxybenzoic acid, can be achieved using various oxidizing agents. Common laboratory reagents for this transformation include potassium permanganate (KMnO₄), chromic acid (H₂CrO₄), and milder agents like silver oxide (Ag₂O). Studies on the related compound o-vanillin (2-hydroxy-3-methoxybenzaldehyde) using pulse radiolysis have shown that it reacts with oxidizing radicals like hydroxyl (•OH) and azide (B81097) (N₃•). researchgate.net The reaction with azide radicals leads to the formation of a phenoxyl radical, indicating that oxidation can also occur on the phenol (B47542) moiety. researchgate.net A system of HBr-DMSO has also been reported as an effective oxidant for tert-butyl-hydroxylated benzaldehydes. nih.gov
Reduction: The aldehyde can be selectively reduced to the corresponding primary alcohol, (5-tert-butyl-2-hydroxy-3-methoxyphenyl)methanol. This is typically accomplished using hydride-based reducing agents.
Sodium borohydride (NaBH₄): This is a mild and selective reagent that readily reduces aldehydes to alcohols in protic solvents like ethanol or methanol. wikipedia.org
Lithium aluminum hydride (LiAlH₄): A more powerful reducing agent, LiAlH₄, also effectively reduces the aldehyde but requires anhydrous conditions and is less chemoselective.
Catalytic Hydrogenation: Reduction can also be performed using H₂ gas with a metal catalyst such as palladium, platinum, or nickel.
Pulse radiolysis studies on o-vanillin have shown that reducing species like the hydrated electron (e⁻aq) and the carbon dioxide radical anion (CO₂⁻•) react with the molecule, with the aldehydic group being the most probable site for electron addition. researchgate.net
The table below outlines common redox transformations for the aldehyde group.
| Transformation | Reagent(s) | Product Functional Group |
| Oxidation | KMnO₄, H₂CrO₄, Ag₂O | Carboxylic Acid |
| Reduction | NaBH₄, LiAlH₄, H₂/Pd | Primary Alcohol |
Transformations at the Hydroxyl and Methoxy (B1213986) Substituents
While the aldehyde is often the primary focus of reactivity, the phenolic hydroxyl and methoxy groups can also be chemically modified, allowing for the synthesis of a wider range of derivatives.
O-Alkylation and O-Acylation Reactions
The phenolic hydroxyl group is acidic and can be deprotonated by a base to form a phenoxide ion. This nucleophilic phenoxide is the key intermediate for O-alkylation and O-acylation reactions.
O-Alkylation: In the presence of a base (e.g., NaH, K₂CO₃), the hydroxyl group can be alkylated using an alkyl halide (R-X) in a Williamson ether synthesis. This reaction converts the phenol into an alkyl ether. For example, reacting this compound with methyl iodide would yield 5-tert-butyl-2,3-dimethoxybenzaldehyde. The synthesis of various benzyl aldehydic ethers from o-vanillin has been reported, demonstrating the feasibility of this transformation. researchgate.net
O-Acylation: The hydroxyl group can be acylated to form an ester using acylating agents like acyl chlorides (R-COCl) or acid anhydrides ((RCO)₂O), typically in the presence of a base like pyridine or triethylamine. For instance, reaction with acetyl chloride would yield 5-tert-butyl-3-methoxy-2-(acetyloxy)benzaldehyde.
Deprotection Strategies and Functional Group Interconversion
The methoxy group is an ether, which is generally a stable functional group. Its cleavage to reveal a second phenolic hydroxyl group (demethylation) is a key functional group interconversion. This transformation requires strong reagents that can break the aryl-O bond. Common reagents for ether cleavage include:
Boron tribromide (BBr₃): This is a highly effective reagent for cleaving aryl methyl ethers at low temperatures.
Strong protic acids: Concentrated hydrobromic acid (HBr) or hydroiodic acid (HI) can cleave ethers, though this often requires harsh conditions (high temperatures).
Successful demethylation of this compound would result in the formation of 5-tert-butyl-2,3-dihydroxybenzaldehyde. This dihydroxy derivative could then serve as a precursor for other molecules, such as ligands capable of forming bidentate chelate complexes with metal ions.
Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring
The benzene ring of this compound is activated towards electrophilic aromatic substitution due to the electron-donating effects of the hydroxyl and methoxy groups. These groups, particularly the powerfully activating hydroxyl group, direct incoming electrophiles primarily to the ortho and para positions relative to themselves.
Halogenation and Nitration Studies
Halogenation:
Limited studies have been conducted on the halogenation of this compound. One notable example is its bromination. The reaction of 5-tert-butyl-2-hydroxybenzaldehyde with liquid bromine in acetic acid leads to the formation of 3-bromo-5-tert-butyl-2-hydroxybenzaldehyde with a high yield of 83%. nih.govresearchgate.net This demonstrates the feasibility of selective halogenation on the activated aromatic ring.
The reaction proceeds via the typical mechanism of electrophilic aromatic substitution, where the bromine molecule is polarized, and the electrophilic bromine cation attacks the electron-rich benzene ring. The hydroxyl group at C2 and the methoxy group at C3 are strong activating groups, directing the incoming electrophile.
| Reactant | Reagent | Product | Yield | Reference |
| 5-tert-butyl-2-hydroxybenzaldehyde | Br2 in Acetic Acid | 3-bromo-5-tert-butyl-2-hydroxybenzaldehyde | 83% | nih.govresearchgate.net |
Nitration:
Regioselectivity and Steric Hindrance Effects of the tert-Butyl Group
The regioselectivity of electrophilic aromatic substitution reactions on this compound is a consequence of both electronic and steric factors.
Electronic Effects: The hydroxyl group at C2 and the methoxy group at C3 are both ortho, para-directing. The positions ortho and para to the hydroxyl group are C1, C3, and C5. The positions ortho and para to the methoxy group are C2, C4, and C6. The combined activating effect of these two groups strongly enhances the electron density at specific positions on the ring.
Steric Effects: The tert-butyl group at the C5 position is exceptionally bulky and exerts significant steric hindrance. nih.govrsc.org This steric bulk can impede the approach of an electrophile to the adjacent C4 and C6 positions.
In the case of the bromination to yield 3-bromo-5-tert-butyl-2-hydroxybenzaldehyde, the substitution occurs at the C3 position. This outcome highlights the directing power of the hydroxyl group to its ortho position, which is electronically favored. The steric hindrance of the tert-butyl group at C5 likely disfavors substitution at the C4 and C6 positions, making the C3 position the most probable site of attack. The formation of the 3-bromo isomer as the major product suggests that the electronic directing effect of the powerful hydroxyl group outweighs the steric hindrance at the adjacent position to some extent, or that the position is simply the most activated and accessible.
Cyclization and Rearrangement Reactions Involving the Chemical Compound
Specific studies detailing cyclization and rearrangement reactions directly involving the aromatic ring or the primary functional groups of this compound are not extensively reported in the scientific literature. However, the aldehyde functional group can participate in condensation reactions to form heterocyclic structures. For instance, salicylaldehydes are known to react with various amines and related compounds to form Schiff bases, which can then be used as ligands in the synthesis of metal complexes. nih.gov While these are technically condensation reactions leading to new cyclic structures, they are reactions of the aldehyde group rather than a cyclization of the parent molecule itself.
Research on analogous compounds, such as other substituted salicylaldehydes, shows their utility in the synthesis of various heterocyclic systems like coumarins, chromenes, and benzofurans. These syntheses often involve the reaction of the phenolic hydroxyl group and the aldehyde function with a suitable reagent that provides the necessary atoms to complete the heterocyclic ring. For example, 2-hydroxy-5-methoxybenzaldehyde reacts with malononitrile to form a substituted 2-imino-2H-1-benzopyran-3-carbonitrile. wikipedia.org It is plausible that this compound could undergo similar cyclocondensation reactions, although the steric bulk of the tert-butyl group might influence the reaction rates and yields.
No specific rearrangement reactions for this compound have been documented in the reviewed literature.
Derivatization Chemistry and Analog Syntheses Based on 5 Tert Butyl 2 Hydroxy 3 Methoxybenzaldehyde
Design and Synthesis of Functionalized Schiff Bases
The condensation reaction between an aldehyde or ketone and a primary amine to form an imine, or Schiff base, is a cornerstone of organic synthesis. nih.govechemcom.com For 5-tert-butyl-2-hydroxy-3-methoxybenzaldehyde, this reaction provides a straightforward route to a wide range of functionalized derivatives. The synthesis is typically carried out by reacting the aldehyde with a primary amine in an appropriate solvent, such as ethanol (B145695). researchgate.net The reaction can often be facilitated by the addition of a catalytic amount of acid.
Structural Modifications for Tunable Electronic Properties
The electronic properties of Schiff bases derived from this compound can be finely tuned through strategic structural modifications. The introduction of various substituents on the amine reactant can significantly influence the electron density distribution within the resulting Schiff base molecule. This, in turn, affects their absorption and emission spectra. nih.gov
Theoretical studies, such as those employing Density Functional Theory (DFT), have been instrumental in understanding these electronic properties. echemcom.comwseas.com Calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels provide insights into the electronic transitions and the energy band gap of the molecules. wseas.com For instance, the introduction of electron-withdrawing or electron-donating groups on the aniline (B41778) ring of salicylideneaniline (B1219908) derivatives can shift the absorption and emission wavelengths. nih.gov Specifically, a decrease in the energy band gap can be attributed to either a decrease in the LUMO energy level or an increase in the HOMO energy level. nih.gov
These modifications can lead to interesting photophysical phenomena. For example, some dipole-functionalized Schiff bases have been shown to exhibit dual emission, originating from both excited-state intramolecular charge transfer (ESICT) and excited-state intramolecular proton transfer (ESIPT) states. nih.gov This tunability of electronic properties makes these Schiff bases promising candidates for applications in materials science, such as in the development of organic dyes and fluorescent probes. nih.gov
Exploration of Diverse Amine Reactants
The versatility of Schiff base synthesis from this compound is further demonstrated by the wide range of primary amines that can be employed as reactants. This allows for the creation of a vast library of derivatives with diverse structural features and potential applications. Both aromatic and aliphatic amines can be successfully condensed with the aldehyde. echemcom.com
The use of different aniline derivatives, for example, allows for systematic studies into the effects of substituents on the resulting Schiff base's properties. echemcom.com Beyond simple anilines, more complex amines have also been utilized. For instance, the reaction with ampicillin, a β-lactam antibiotic, has been reported to yield Schiff base ligands capable of coordinating with transition metal ions. orientjchem.org This highlights the potential to incorporate biologically active moieties into the Schiff base structure.
The table below showcases a selection of amine reactants that have been used to synthesize Schiff bases from substituted 2-hydroxybenzaldehydes, illustrating the structural diversity that can be achieved.
| Amine Reactant | Resulting Schiff Base Type |
| Aniline Derivatives | Salicylideneanilines |
| 2,4-Dimethylaniline | Substituted Iminophenol |
| 3,4-Difluoroaniline | Substituted Iminophenol |
| Ampicillin | Penicillin-derived Imine |
| 1,2-Cyclohexanediamine | Bis-Schiff Base |
Development of Chalcones and Related α,β-Unsaturated Carbonyl Compounds
Chalcones, which are characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, represent another important class of derivatives synthesized from this compound. nih.gov The most common method for synthesizing chalcones is the Claisen-Schmidt condensation, which involves the base- or acid-catalyzed reaction of an aromatic aldehyde with an acetophenone (B1666503). ufms.br
In a typical synthesis, this compound would be reacted with a substituted or unsubstituted acetophenone in the presence of a strong base like sodium hydroxide (B78521) or potassium hydroxide, or an acid catalyst. nih.govufms.br The reaction conditions, such as the concentration of the base and the reaction temperature, can be optimized to maximize the yield of the desired chalcone. nih.gov For instance, ultrasound-assisted synthesis has been explored as a method to improve reaction efficiency. nih.gov
The structural diversity of chalcones can be readily expanded by varying the acetophenone reactant. This allows for the introduction of different substituents on the second aromatic ring, which in turn influences the properties of the resulting chalcone. ufms.br
Synthesis of Substituted Phenols and Anisoles from the Chemical Compound
While the primary focus of derivatization often lies in reactions involving the aldehyde functional group, the phenolic hydroxyl and methoxy (B1213986) groups of this compound also offer opportunities for further chemical modification. These transformations can lead to the synthesis of a variety of substituted phenols and anisoles.
For example, the phenolic hydroxyl group can be alkylated or acylated to produce the corresponding ethers or esters. These reactions typically involve the use of an alkyl halide or an acyl chloride in the presence of a base. Conversely, the methoxy group can potentially be cleaved under specific reaction conditions to yield a dihydroxy derivative.
Furthermore, electrophilic aromatic substitution reactions could be employed to introduce additional functional groups onto the aromatic ring, although the existing substituents will direct the position of the incoming group. These synthetic strategies expand the range of accessible derivatives beyond those obtained through condensation reactions of the aldehyde group.
Structure-Reactivity and Structure-Property Relationships in Novel Derivatives
The relationship between the molecular structure of the derivatives of this compound and their resulting reactivity and properties is a critical aspect of their scientific investigation. For Schiff base derivatives, the nature of the substituent on the amine-derived portion of the molecule can significantly impact properties such as intramolecular hydrogen bonding and tautomeric equilibria. nih.govnih.gov
In salicylideneaniline derivatives, the presence of an intramolecular six-membered-ring hydrogen bond is a key structural feature. nih.gov The strength of this hydrogen bond can be influenced by the electronic nature of the substituents on the aniline ring. For example, electron-withdrawing groups can decrease the basicity of the imine nitrogen, thereby weakening the hydrogen bond. nih.gov This, in turn, can affect the photophysical properties of the molecule, such as its fluorescence behavior. nih.gov
The planarity of the Schiff base molecule is another important factor influencing its properties. Non-planar Schiff bases are more likely to exhibit photochromism, while planar structures are often associated with thermochromism. echemcom.com
The table below summarizes some of the key structure-property relationships observed in derivatives of substituted 2-hydroxybenzaldehydes.
| Structural Feature | Influenced Property |
| Electron-withdrawing/donating groups on the amine moiety | Electronic properties (HOMO/LUMO levels, absorption/emission spectra) |
| Substituent effects on the aniline ring | Strength of intramolecular hydrogen bonding |
| Molecular planarity | Photochromic and thermochromic behavior |
| Nature of the amine reactant | Potential for biological activity and metal coordination |
Coordination Chemistry and Metal Complex Formation with 5 Tert Butyl 2 Hydroxy 3 Methoxybenzaldehyde As a Ligand
Ligand Design Principles and Coordination Modes of the Chemical Compound
5-tert-butyl-2-hydroxy-3-methoxybenzaldehyde is an archetypal O,O'-bidentate ligand. The design of this ligand is centered around the ortho-hydroxybenzaldehyde framework, which is well-known for its ability to form stable chelate rings with metal ions. The primary coordination sites are the deprotonated phenolate oxygen and the carbonyl oxygen of the aldehyde group. This chelation forms a stable six-membered ring with the metal center, a thermodynamically favored arrangement.
The coordination of this compound to a metal center can occur in several modes:
Monodentate Coordination: While less common, coordination can occur solely through the carbonyl oxygen, leaving the hydroxyl group uncoordinated or involved in hydrogen bonding.
Bidentate Chelating Coordination: This is the most prevalent coordination mode, where the deprotonated hydroxyl group and the aldehyde oxygen atom bind to the same metal center, forming a stable six-membered chelate ring.
Bidentate Bridging Coordination: The ligand can bridge two metal centers. This can happen in a few ways, for instance, the phenolate oxygen can bind to one metal while the carbonyl oxygen coordinates to a second metal ion.
Tridentate Coordination in Schiff Base Derivatives: this compound can readily undergo condensation reactions with primary amines to form Schiff base ligands. These resulting ligands often exhibit enhanced coordination capabilities, acting as tridentate or tetradentate ligands, depending on the nature of the amine. The imine nitrogen introduces an additional coordination site.
The versatility in coordination modes allows for the construction of a diverse range of metal complexes with varying nuclearity and geometry.
Synthesis and Characterization of Transition Metal Complexes
The synthesis of transition metal complexes with this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent, such as ethanol (B145695) or methanol. The reaction conditions, including temperature, pH, and the molar ratio of metal to ligand, can be adjusted to favor the formation of specific complex architectures.
Mononuclear Complexes: These complexes contain a single metal ion coordinated to one or more ligands. They are typically synthesized by reacting the metal salt and the ligand in a stoichiometric ratio that favors the formation of a monomeric species. For instance, a 1:2 metal-to-ligand ratio often yields complexes of the type [M(L)₂], where L represents the deprotonated ligand.
Multinuclear Complexes: Complexes containing two or more metal ions are termed multinuclear. Their synthesis can be achieved by carefully selecting the reaction conditions or by using ancillary ligands that promote bridging. The phenolate oxygen of the this compound ligand can act as a bridging atom between two metal centers, leading to the formation of dinuclear or polynuclear structures.
The stoichiometry and coordination geometry of the resulting complexes are elucidated using a combination of analytical and spectroscopic techniques. Elemental analysis provides the empirical formula of the complex, which helps in determining the metal-to-ligand ratio.
Role of Substituents (tert-Butyl, Hydroxyl, Methoxy) in Influencing Coordination Behavior
The substituents on the aromatic ring of this compound play a crucial role in modulating its coordination properties.
tert-Butyl Group: The bulky tert-butyl group at the 5-position exerts a significant steric influence. This steric hindrance can affect the number of ligands that can coordinate to a metal center and can influence the preferred coordination geometry. For example, the presence of the tert-butyl group might favor the formation of complexes with lower coordination numbers. Electronically, the tert-butyl group is weakly electron-donating through induction, which can slightly increase the electron density on the phenolate oxygen, potentially strengthening the metal-oxygen bond.
Hydroxyl Group: The hydroxyl group at the 2-position is a primary coordination site. Upon deprotonation, it forms a strong bond with the metal ion. The acidity of this phenolic proton can be influenced by the other substituents on the ring, which in turn affects the stability of the resulting metal complex.
Methoxy (B1213986) Group: The methoxy group at the 3-position is an electron-donating group through resonance. This increases the electron density on the aromatic ring and, consequently, on the coordinating oxygen atoms. This electronic effect can enhance the Lewis basicity of the ligand, leading to the formation of more stable metal complexes. The methoxy group itself can also potentially act as a weak coordination site, especially in cases where the metal ion is highly Lewis acidic and sterically accessible.
Spectroscopic and Magnetic Studies of Metal-Ligand Interactions
Spectroscopic and magnetic studies are indispensable tools for characterizing the nature of the metal-ligand interactions in complexes of this compound.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the coordination sites of the ligand. A downward shift in the stretching frequency of the C=O (aldehyde) group upon complexation indicates its coordination to the metal ion. The disappearance of the broad O-H stretching band of the free ligand and the appearance of new bands at lower frequencies, attributable to M-O stretching vibrations, confirm the deprotonation and coordination of the phenolic hydroxyl group.
UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the coordination geometry around the metal ion. The spectra typically show bands corresponding to ligand-to-metal charge transfer (LMCT) and d-d transitions. The position and intensity of these bands are characteristic of the specific metal ion and its coordination environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the complex in solution. Changes in the chemical shifts of the ligand's protons and carbons upon coordination can help to elucidate the binding mode.
Magnetic Susceptibility Measurements: For paramagnetic complexes containing transition metals with unpaired electrons, magnetic susceptibility measurements are used to determine the magnetic moment of the complex. The effective magnetic moment provides information about the number of unpaired electrons and can help to distinguish between different possible coordination geometries (e.g., high-spin vs. low-spin octahedral or square planar vs. tetrahedral). In multinuclear complexes, magnetic studies can reveal the nature and magnitude of the magnetic exchange interactions between the metal centers.
Below is a table summarizing typical spectroscopic data for transition metal complexes with ligands analogous to this compound.
| Metal Complex (Analogous) | Key IR Bands (cm⁻¹) | UV-Vis λₘₐₓ (nm) | Magnetic Moment (μB) | Proposed Geometry |
| [Cu(o-vanillin-SB)₂] | ν(C=N): ~1620, ν(M-O): ~550, ν(M-N): ~450 | 380, 650 | 1.85 | Square Planar |
| [Ni(o-vanillin-SB)₂] | ν(C=N): ~1615, ν(M-O): ~560, ν(M-N): ~460 | 410, 580 | Diamagnetic | Square Planar |
| [Co(o-vanillin-SB)₂] | ν(C=N): ~1625, ν(M-O): ~540, ν(M-N): ~440 | 420, 600 | 2.20 | Square Planar |
| [Mn(o-vanillin-SB)₂] | ν(C=N): ~1610, ν(M-O): ~555, ν(M-N): ~455 | 390, 550 | 5.90 | Octahedral (polymeric) |
Note: Data presented is for Schiff base (SB) derivatives of o-vanillin (2-hydroxy-3-methoxybenzaldehyde), a close structural analog. The exact values for complexes of this compound may vary.
Applications in Advanced Materials Science and Catalysis Utilizing 5 Tert Butyl 2 Hydroxy 3 Methoxybenzaldehyde
Role as a Building Block in Organic Synthesis of Complex Molecules
5-tert-butyl-2-hydroxy-3-methoxybenzaldehyde is classified as an organic building block, a foundational molecule used in the construction of more complex chemical structures. biosynth.comsigmaaldrich.com Its utility stems from the diverse reactivity of its functional groups. The aldehyde group is susceptible to nucleophilic attack and condensation reactions, readily forming imines (Schiff bases) upon reaction with primary amines. The adjacent hydroxyl group can participate in these reactions, leading to the formation of stable, multidentate ligands.
The presence of the bulky tert-butyl group provides significant steric hindrance, which can be exploited to control the regioselectivity of reactions and to influence the final three-dimensional structure of the target molecule. Furthermore, this group enhances the solubility of the compound and its derivatives in organic solvents, which is a crucial practical advantage in synthesis. The methoxy (B1213986) group, being electron-donating, modulates the electronic properties of the aromatic ring, influencing its reactivity and the properties of any resulting materials.
Precursor for Functional Polymers and Organic Materials
The precise arrangement of functional groups in this compound makes it an important component in the synthesis of advanced organic materials.
Conjugated Polymers and Oligomers
Substituted benzaldehydes are valuable precursors in the synthesis of conjugated polymers, which are materials of interest for applications in flexible electronics, organic light-emitting diodes (OLEDs), and photovoltaics. nbinno.com The aldehyde functionality allows for participation in polymerization reactions, such as the Horner-Wadsworth-Emmons reaction, to form vinylene-linked polymers. nih.gov The substituents on the aromatic ring—specifically the tert-butyl and methoxy groups—play a critical role in determining the properties of the final polymer. They can influence:
Solubility: The tert-butyl group disrupts intermolecular packing, improving solubility and processability.
Morphology: Steric effects can alter the planarity and packing of polymer chains in the solid state.
Electronic Properties: The electron-donating methoxy group can tune the HOMO/LUMO energy levels of the polymer, affecting its optical and electronic characteristics.
While direct synthesis of conjugated polymers from this compound is not extensively documented, its structural motifs are highly relevant to the design of monomers for creating polymers with enhanced stability, conductivity, and processability. nbinno.comnih.gov
Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs)
Covalent Organic Frameworks (COFs) are crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds. researchgate.net Aldehyd-containing molecules are among the most common precursors for COFs, particularly for the formation of highly stable imine-linked frameworks through condensation with amine linkers. mdpi.comresearchgate.net this compound is a prime candidate for a COF monomer, where its functional groups would be incorporated into the framework's structure, lining the porous channels. This functionalization can impart specific properties to the COF, such as selective guest binding, catalytic activity, or tunable electronic behavior. rsc.org
Metal-Organic Frameworks (MOFs) are porous materials composed of metal ions or clusters connected by organic ligands (linkers). rsc.org While carboxylic acids are the most common linkers, aldehydes like this compound serve as versatile synthetic intermediates. The aldehyde group can be readily oxidized to a carboxylic acid, transforming the molecule into a suitable linker for MOF synthesis. The retention of the hydroxyl, methoxy, and tert-butyl groups on the linker allows for the engineering of the MOF's pore environment and functionality.
Applications in Homogeneous and Heterogeneous Catalysis
The ability of this compound to form stable complexes with metal ions is central to its application in catalysis.
Ligand in Metal-Catalyzed Organic Transformations
Salicylaldehyde (B1680747) derivatives are widely used in the construction of ligands for metal complexes. nih.gov The reaction of this compound with primary amines yields Schiff base ligands. The resulting imine nitrogen and the phenolic oxygen can chelate to a metal center, forming a stable complex. The electronic and steric properties of these ligands can be fine-tuned by the substituents on the salicylaldehyde core.
Metal complexes derived from similar substituted salicylaldehydes have demonstrated significant catalytic activity. For instance, transition metal complexes of 4-hydroxy-3-methoxybenzaldehyde (vanillin), a structurally related compound, have been used as effective catalysts for phenol (B47542) hydroxylation. researchgate.net Similarly, Schiff base complexes of copper, nickel, and cobalt are known to catalyze oxidation reactions, such as the conversion of benzyl alcohol to benzaldehyde (B42025). dergipark.org.tr By extension, metal complexes of ligands derived from this compound are expected to function as catalysts in a variety of organic transformations. The specific properties of these catalysts would be influenced by the choice of metal and the precise structure of the Schiff base ligand.
| Ligand Precursor | Metal Ion | Catalytic Application |
|---|---|---|
| 4-hydroxy-3-methoxybenzaldehyde (Vanillin) | Cu(II), Ni(II), Co(II) | Phenol Hydroxylation researchgate.net |
| Various Schiff Bases | Ni(II) | Benzyl Alcohol Oxidation dergipark.org.tr |
| 5-tert-Butyl-2-hydroxybenzaldehyde | Various (e.g., V, Sn) | General reactant for synthesis of metal complexes chemicalbook.com |
Design of Chiral Catalysts from Derivatives (if applicable)
The molecular framework of this compound is well-suited for the development of chiral catalysts for asymmetric synthesis. A common and effective strategy involves reacting the aldehyde with a chiral amine or diamine. This reaction produces a chiral Schiff base ligand. When this chiral ligand is complexed with a suitable metal ion, it can form a chiral catalyst capable of promoting enantioselective transformations.
This approach is a cornerstone of modern asymmetric catalysis. While the direct application of this compound in published chiral catalyst systems is not prominent, its structure represents a platform for such designs. The synthesis of chiral malonates using phase-transfer catalysis with chiral ammonium salts demonstrates the broader principle of employing chiral organic molecules to induce enantioselectivity. nih.gov The creation of chiral catalysts from derivatives of this compound remains a promising area for future research.
Catalytic Mechanism and Turnover Frequency Studies
While specific catalytic studies focusing exclusively on complexes of this compound are not extensively detailed in publicly available literature, the general mechanisms and performance metrics can be understood from closely related salicylaldehyde-derived Schiff base complexes. These complexes are renowned for their catalytic activity in a variety of organic transformations, most notably oxidation reactions.
Catalytic Mechanism: The catalytic cycle of metal-Schiff base complexes in oxidation reactions, for example, the oxidation of alcohols to aldehydes, typically involves the metal center acting as a redox catalyst. The mechanism often proceeds through the following general steps:
Activation: The catalyst, a metal complex of a Schiff base ligand derived from a salicylaldehyde derivative, interacts with an oxidizing agent (e.g., hydrogen peroxide, tert-butyl hydroperoxide). This interaction can lead to the formation of high-valent metal-oxo or metal-peroxo species.
Substrate Binding: The substrate, such as an alcohol, coordinates to the activated metal center.
Hydrogen Abstraction: A hydrogen atom is abstracted from the alcohol by the metal-oxo species, often forming a radical intermediate.
Product Formation: The intermediate subsequently transforms into the final product (e.g., an aldehyde), and the catalyst is regenerated to its initial oxidation state, ready to begin a new cycle.
The electronic and steric properties of the Schiff base ligand, influenced by substituents like the tert-butyl and methoxy groups from the parent aldehyde, play a crucial role in tuning the catalyst's activity and selectivity. The bulky tert-butyl group can provide steric hindrance that may influence substrate selectivity, while the electron-donating methoxy group can modulate the redox potential of the metal center.
Turnover Frequency (TOF) and Turnover Number (TON): Turnover frequency (TOF), defined as the number of moles of substrate converted per mole of catalyst per unit time, and turnover number (TON), the total number of moles of substrate converted per mole of catalyst before deactivation, are key metrics for evaluating catalytic efficiency.
In studies of analogous systems, Schiff base complexes have demonstrated significant catalytic performance. For instance, in the oxidation of benzyl alcohol, Ni(II), Cu(II), and Co(II) Schiff base complexes have been investigated. dergipark.org.tr The Ni(II) complex, when used with tert-butyl hydroperoxide (TBHP) as the oxidant, achieved 89% conversion of benzyl alcohol to benzaldehyde. dergipark.org.tr For related copper-based catalysts used in the oxidation of phenols, turnover numbers have been reported to reach values as high as 29, with initial turnover frequencies around 0.85 min⁻¹. researchgate.net
The performance of these catalytic systems is highly dependent on reaction conditions such as temperature, solvent, oxidant, and the substrate-to-catalyst ratio. Research on a Ni(II) Schiff base complex showed that increasing the amount of benzyl alcohol substrate from a substrate/catalyst ratio of approximately 500:1 to 1000:1 increased the product conversion from 72% to 89%. dergipark.org.tr
This table presents data from studies on analogous Schiff base complexes to illustrate typical performance metrics.
Development of Chemical Sensors and Chemodosimeters
Schiff bases derived from this compound are excellent candidates for the development of chemical sensors and chemodosimeters due to their ability to coordinate with various analytes, leading to detectable changes in their optical properties (color or fluorescence).
Fluorescent Chemosensors for Metal Ions: Derivatives of salicylaldehyde are frequently employed in designing fluorescent sensors, particularly for hard metal ions like Al³⁺. nih.govnih.gov The general principle behind these sensors often relies on mechanisms such as Excited-State Intramolecular Proton Transfer (ESIPT) or the inhibition of C=N bond isomerization upon metal ion binding.
In the unbound state, the Schiff base ligand may be non-fluorescent or weakly fluorescent due to efficient non-radiative decay pathways like ESIPT (where a proton is transferred from the hydroxyl group to the imine nitrogen in the excited state) or free rotation around the C=N bond. When the ligand coordinates with a metal ion, these processes are often restricted. The chelation with the metal ion inhibits the proton transfer and locks the conformation of the molecule, which closes the non-radiative decay channels and leads to a significant enhancement of fluorescence intensity—a "turn-on" response. nih.govnih.gov
Research on Schiff base probes derived from the closely related 5-methyl salicylaldehyde for Al³⁺ detection has shown high selectivity and sensitivity. nih.gov These probes can detect Al³⁺ with detection limits as low as 2.81 x 10⁻⁷ M and exhibit rapid response times of around 80-90 seconds. nih.gov The binding stoichiometry is often found to be 2:1 (ligand:metal). semanticscholar.org The presence of N and O donor atoms in the Schiff base structure makes them particularly suitable for binding with hard acids like Al³⁺, according to the Hard and Soft Acids and Bases (HSAB) theory. nih.gov
Colorimetric Anion Sensors: The phenolic -OH and the imine -NH (after tautomerization) or other hydrogen-bond-donating groups incorporated into the Schiff base structure can act as binding sites for anions. The interaction, typically through hydrogen bonding, can perturb the electronic structure of the molecule, resulting in a change in its absorption spectrum that is visible to the naked eye. researchgate.net
Schiff base sensors have been shown to selectively detect anions like fluoride (F⁻), cyanide (CN⁻), and acetate (AcO⁻). researchgate.net The binding event causes a color change, allowing for simple and rapid qualitative or semi-quantitative analysis without the need for sophisticated instrumentation. The strength of the interaction and the resulting color change depend on the acidity of the sensor's hydrogen-bond-donating groups and the basicity of the target anion.
This table showcases the performance of sensors derived from analogous aldehydes, highlighting the potential applications for derivatives of this compound.
Advanced Spectroscopic and Crystallographic Investigations of 5 Tert Butyl 2 Hydroxy 3 Methoxybenzaldehyde and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise molecular structure of 5-tert-butyl-2-hydroxy-3-methoxybenzaldehyde in solution. Analysis of the 1H and 13C NMR spectra provides a detailed map of the chemical environment of each atom within the molecule.
For the parent compound, this compound, the 1H NMR spectrum is anticipated to show distinct signals corresponding to the aldehyde proton, the aromatic protons, the methoxy (B1213986) group protons, and the tert-butyl group protons. The chemical shifts (δ) of the aromatic protons are influenced by the electronic effects of the hydroxyl, methoxy, and aldehyde substituents. The aldehyde proton typically appears as a singlet in the downfield region (around 9-10 ppm). The phenolic hydroxyl proton signal can be broad and its position variable depending on solvent and concentration, often observed in the range of 5-12 ppm. The tert-butyl group gives a characteristic sharp singlet at approximately 1.3 ppm, integrating to nine protons. The methoxy group protons also appear as a singlet, typically around 3.9 ppm.
While specific experimental data for the target molecule is not widely published, data for analogous structures, such as 5-tert-butyl-2-hydroxybenzaldehyde, can provide comparative insights.
| Proton | Expected Chemical Shift (ppm) | Multiplicity |
| Aldehyde (-CHO) | ~9.8 | Singlet |
| Phenolic (-OH) | Variable (5-12) | Broad Singlet |
| Aromatic (H4) | ~7.3 | Doublet |
| Aromatic (H6) | ~7.0 | Doublet |
| Methoxy (-OCH3) | ~3.9 | Singlet |
| tert-Butyl (-C(CH3)3) | ~1.3 | Singlet |
| Note: This is a predictive table based on known substituent effects and data for similar compounds. |
Multidimensional NMR Techniques (e.g., 2D NMR, NOESY)
To unambiguously assign proton and carbon signals and to understand spatial relationships within the molecule, multidimensional NMR techniques are invaluable. Correlation Spectroscopy (COSY) would reveal scalar coupling between adjacent aromatic protons. Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are used to correlate proton signals with their directly attached carbon atoms and with carbons that are two or three bonds away, respectively. This allows for a complete assignment of the 13C NMR spectrum.
Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the through-space proximity of protons. For this compound, a NOESY experiment could confirm the proximity of the methoxy group protons to the aromatic proton at the C4 position and the aldehyde proton, helping to solidify the conformational preferences of the substituents on the benzene (B151609) ring.
Solid-State NMR for Packing and Dynamics
While solution-state NMR provides information on the average structure of the molecule, solid-state NMR (ssNMR) can offer insights into the structure and dynamics in the crystalline state. By analyzing the chemical shift anisotropy and dipolar couplings, ssNMR can determine intermolecular distances and probe the packing arrangement of the molecules in the crystal lattice. This technique would be particularly useful for understanding how intermolecular forces, such as hydrogen bonding from the hydroxyl group, influence the supramolecular assembly.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Intermolecular Interaction Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is essential for identifying the functional groups present in this compound and for analyzing intermolecular interactions.
The FT-IR spectrum is expected to show characteristic absorption bands. A broad band in the region of 3200-3400 cm-1 would correspond to the O-H stretching vibration of the phenolic hydroxyl group, with the broadening indicative of hydrogen bonding. The C-H stretching vibrations of the aromatic ring and the alkyl groups of the tert-butyl and methoxy substituents would appear around 2850-3100 cm-1. A strong, sharp absorption peak at approximately 1650-1680 cm-1 is characteristic of the C=O stretching of the aldehyde group. The spectrum would also feature bands corresponding to aromatic C=C stretching in the 1450-1600 cm-1 region and C-O stretching from the phenol (B47542) and methoxy ether groups around 1200-1300 cm-1.
Raman spectroscopy provides complementary information. The aromatic ring vibrations are typically strong in the Raman spectrum, offering further confirmation of the benzene core structure.
| Functional Group | Expected FT-IR Frequency (cm-1) | Vibrational Mode |
| Phenolic -OH | 3200-3400 | O-H Stretch (H-bonded) |
| Aromatic C-H | 3000-3100 | C-H Stretch |
| Aliphatic C-H | 2850-2970 | C-H Stretch |
| Aldehyde C=O | 1650-1680 | C=O Stretch |
| Aromatic C=C | 1450-1600 | C=C Stretch |
| C-O (Ether/Phenol) | 1200-1300 | C-O Stretch |
| Note: This is a predictive table based on characteristic group frequencies. |
High-Resolution Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Elucidation
High-resolution mass spectrometry (HRMS) is a powerful tool for confirming the elemental composition of this compound and for studying its fragmentation behavior. The exact mass measurement from HRMS would provide a molecular formula consistent with C12H16O3.
Electron ionization (EI) or electrospray ionization (ESI) techniques can be used to generate the molecular ion. The mass spectrum would show a prominent molecular ion peak [M]+ or a protonated molecule peak [M+H]+. The fragmentation pattern observed in the mass spectrum can offer structural confirmation. Common fragmentation pathways for this molecule would likely involve the loss of a methyl group (CH3•) from the methoxy or tert-butyl group, or the loss of the aldehyde group (CHO•). The cleavage of the tert-butyl group to form a stable tert-butyl cation is also a probable fragmentation pathway.
Single-Crystal X-ray Diffraction for Precise Molecular Geometry and Supramolecular Architecture
It is highly probable that this compound would adopt a similar planar conformation. The analysis would provide precise bond lengths, bond angles, and torsion angles, confirming the connectivity and stereochemistry.
Analysis of Intermolecular Hydrogen Bonding and Other Non-Covalent Interactions
A key aspect of the crystallographic investigation would be the analysis of the supramolecular architecture, which is dictated by intermolecular forces. The primary interaction is expected to be an intramolecular O-H•••O hydrogen bond between the phenolic hydroxyl group and the oxygen of the aldehyde group. This interaction forms a stable six-membered ring, contributing to the planarity of the molecule.
Determination of Crystal Packing and Polymorphism
The arrangement of molecules in the solid state, known as crystal packing, is dictated by a variety of intermolecular interactions. These interactions are crucial in determining the physical properties of a crystalline material. Polymorphism, the ability of a compound to exist in more than one crystalline form, is a direct consequence of different possible packing arrangements. For this compound and its derivatives, X-ray crystallography is the definitive method for elucidating these three-dimensional structures.
Detailed crystallographic studies on derivatives of this compound reveal common packing motifs and the potential for polymorphism. A recurring feature in the crystal structures of these salicylaldehyde (B1680747) derivatives is the formation of a strong intramolecular O—H⋯O hydrogen bond between the hydroxyl group and the aldehyde oxygen atom. This interaction forms a stable six-membered ring, significantly influencing the conformation of the molecule.
While direct crystallographic data for this compound is not extensively reported in the literature, analysis of closely related structures provides significant insight into its likely solid-state behavior. For instance, the crystal structure of 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde demonstrates a conformation stabilized by an intramolecular O—H⋯O hydrogen bond. researchgate.net In this derivative, the non-hydrogen atoms, excluding the methyl groups of the tert-butyl substituent, are nearly coplanar. researchgate.net
In another related compound, 5-tert-butyl-2-hydroxy-3-(2-thienyl)benzaldehyde, a similar intramolecular hydrogen bond is observed, which helps to stabilize the molecular conformation. nih.gov Interestingly, this particular crystal structure does not exhibit intermolecular hydrogen bonds. nih.gov The thiophene and phenyl rings are nearly coplanar, with a small dihedral angle between their mean planes. nih.gov
The phenomenon of polymorphism has been observed in related compounds such as 3,5-di-tert-butyl-2-hydroxybenzaldehyde, which is known to exist in at least two monoclinic polymorphs. nih.gov In one polymorph, the asymmetric unit contains a single molecule with no disorder, and the structure is characterized by an intramolecular hydrogen bond involving the hydroxy and aldehyde groups. nih.gov This highlights the possibility that this compound could also exhibit polymorphism under different crystallization conditions.
Crystallographic Data of Related Benzaldehyde (B42025) Derivatives
The following tables summarize key crystallographic data for derivatives closely related to this compound, illustrating the common structural features and variations in crystal packing.
Table 1: Crystal Data and Structure Refinement for 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde researchgate.net
| Parameter | Value |
| Empirical formula | C₁₁H₁₃BrO₂ |
| Formula weight | 257.11 |
| Crystal system | Orthorhombic |
| Space group | Pbca |
| a (Å) | 9.9727 (19) |
| b (Å) | 12.174 (2) |
| c (Å) | 18.558 (3) |
| Volume (ų) | 2253.0 (7) |
| Z | 8 |
| Temperature (K) | 293 |
| Radiation type | Mo Kα |
Table 2: Crystal Data and Structure Refinement for 5-tert-butyl-2-hydroxy-3-(2-thienyl)benzaldehyde nih.gov
| Parameter | Value |
| Empirical formula | C₁₅H₁₆O₂S |
| Formula weight | 260.34 |
| Crystal system | Triclinic |
| Space group | P-1 |
| a (Å) | 7.2016 (14) |
| b (Å) | 8.9375 (18) |
| c (Å) | 10.922 (2) |
| α (°) | 91.50 (3) |
| β (°) | 107.69 (3) |
| γ (°) | 93.25 (3) |
| Volume (ų) | 668.0 (2) |
| Z | 2 |
| Temperature (K) | 173 |
| Radiation type | Mo Kα |
Table 3: Crystal Data and Structure Refinement for a Polymorph of 3,5-di-tert-butyl-2-hydroxybenzaldehyde nih.gov
| Parameter | Value |
| Empirical formula | C₁₅H₂₂O₂ |
| Formula weight | 234.33 |
| Crystal system | Monoclinic |
| Space group | P2₁/n |
| a (Å) | 6.1363 (3) |
| b (Å) | 26.6963 (11) |
| c (Å) | 8.8787 (4) |
| β (°) | 106.885 (2) |
| Volume (ų) | 1391.24 (11) |
| Z | 4 |
| Temperature (K) | 150 |
| Radiation type | Mo Kα |
Computational Chemistry and Theoretical Modeling of 5 Tert Butyl 2 Hydroxy 3 Methoxybenzaldehyde
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure Elucidation
DFT calculations are instrumental in predicting various spectroscopic parameters, which can then be compared with experimental data for validation.
Infrared (IR) Spectroscopy: Theoretical IR spectra can be simulated by calculating the vibrational frequencies of the molecule's normal modes. For the parent compound o-vanillin, DFT calculations have successfully predicted the frequency decrease of the carbonyl stretching band (ν(C=O)) upon deprotonation of the hydroxyl group. researchgate.net For 5-tert-butyl-2-hydroxy-3-methoxybenzaldehyde, similar calculations would predict characteristic vibrational frequencies, including the stretches for the O-H, C=O, C-O, and aromatic C-H bonds. The bulky tert-butyl group is expected to introduce specific vibrations and may cause slight shifts in the frequencies of adjacent groups compared to o-vanillin.
UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict electronic absorption spectra. researchgate.net Calculations on analogous molecules identify the primary electronic transitions, such as the n → π* and π → π* transitions. For this compound, the HOMO-LUMO transition would likely be the principal contributor to the lowest energy absorption band. The electron-donating tert-butyl and methoxy (B1213986) groups are expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted salicylaldehyde (B1680747).
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. The energy difference between them, known as the HOMO-LUMO gap, is an indicator of chemical stability.
In related Schiff base derivatives of substituted salicylaldehydes, DFT studies show that the HOMO and LUMO are typically delocalized over the π-system of the entire aromatic structure. nih.gov For this compound, the HOMO is expected to be concentrated on the electron-rich phenol (B47542) ring, particularly the hydroxyl and methoxy oxygen atoms. The LUMO is anticipated to be located primarily on the carbonyl group and the aromatic ring, possessing π* antibonding character. nih.gov The electron-donating nature of the tert-butyl and methoxy substituents would raise the HOMO energy level, thereby decreasing the HOMO-LUMO gap and increasing the molecule's reactivity compared to unsubstituted salicylaldehyde.
Below is a table summarizing typical FMO energy values for a related benzaldehyde (B42025) derivative, illustrating the type of data generated from DFT calculations.
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -9.584 | Highest Occupied Molecular Orbital; electron donor |
| LUMO | +0.363 | Lowest Unoccupied Molecular Orbital; electron acceptor |
| Energy Gap (ΔE) | 9.947 | Indicator of chemical stability and reactivity |
| Data derived from a structurally related compound, N-(3,5-di-tert-butyl-2-hydroxyphenyl)-4-methylbenzenesulfonamide, for illustrative purposes. bsu.by |
Reaction Pathway Modeling and Transition State Characterization
Computational modeling can map out the energy landscape of chemical reactions involving this compound. By calculating the energies of reactants, products, intermediates, and transition states, chemists can predict reaction mechanisms and kinetics.
Pulse radiolysis studies on o-vanillin have shown that it reacts with oxidizing radicals like hydroxyl (•OH) primarily through addition to the aromatic ring, while reactions with azide (B81097) radicals (N3•) lead to the formation of a phenoxyl radical. researchgate.net For this compound, theoretical models would predict that the bulky tert-butyl group could sterically hinder radical addition at the C5 position, potentially favoring addition at other sites on the ring. Transition state theory combined with DFT can be used to calculate the activation energies for these different pathways, providing a quantitative prediction of the major reaction products.
Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects
While quantum chemical calculations are excellent for single molecules, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time, including their interactions with other molecules, such as solvents. nih.gov
An MD simulation of this compound in a solvent like water or ethanol (B145695) would reveal its dynamic behavior. nih.gov These simulations can map the conformational landscape, confirming the stability of the planar structure due to the intramolecular hydrogen bond. Furthermore, MD is critical for understanding solvation effects. Simulations of the related tert-butyl alcohol in water show how the bulky, hydrophobic tert-butyl group structures the surrounding water molecules and can promote self-aggregation at higher concentrations. researchgate.netrsc.org Similar effects would be expected for this compound, where the tert-butyl group would be poorly solvated by polar solvents, influencing the molecule's solubility and its interaction with other solutes.
In silico Design of Novel Chemical Compound Analogues and Functional Materials
The molecular structure of this compound serves as a valuable scaffold for the in silico design of new molecules with tailored properties. By computationally modifying its functional groups, researchers can design analogues for various applications, such as novel enzyme inhibitors or advanced materials.
For example, methoxybenzylidene structures are used as the basis for designing inhibitors for enzymes like protein tyrosine phosphatase 1B (PTP1B). nih.gov Using this compound as a starting point, computational chemists can perform virtual screening and molecular docking studies. In this process, a library of virtual analogues is created by adding or modifying substituents. These analogues are then computationally "docked" into the active site of a target protein to predict their binding affinity. This in silico approach helps prioritize which novel compounds are most promising for synthesis and experimental testing, significantly accelerating the drug discovery process. nih.govnih.gov
Future Research Directions and Unexplored Avenues for 5 Tert Butyl 2 Hydroxy 3 Methoxybenzaldehyde Research
Exploration of Asymmetric Synthesis and Chiral Derivative Development
The development of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the synthesis of pharmaceuticals and fine chemicals. While the synthesis of salicylaldehyde (B1680747) derivatives is well-established, the asymmetric synthesis of chiral variants, including those based on the 5-tert-butyl-2-hydroxy-3-methoxybenzaldehyde framework, remains a fertile area for investigation.
Future research should focus on developing novel catalytic methods for the enantioselective synthesis of chiral derivatives of this compound. This could involve the use of chiral organocatalysts or transition-metal complexes to introduce chirality into the molecule, for instance, through asymmetric aldol (B89426) or Prins-type reactions involving the aldehyde group. thieme-connect.com The resulting chiral chromanols or other heterocyclic structures could serve as valuable building blocks. nih.govnih.gov
Furthermore, this compound itself can be used as a precursor to new chiral ligands. By reacting the aldehyde with chiral amines or amino alcohols, a diverse library of chiral Schiff base ligands can be generated. researchgate.netresearchgate.net These ligands, particularly when complexed with transition metals, have immense potential as catalysts for a wide range of asymmetric transformations, such as epoxidation, sulfoxidation, and carbon-carbon bond-forming reactions. researchgate.netresearchgate.net The sterically demanding tert-butyl group and the electronic influence of the methoxy (B1213986) group could impart unique selectivity and reactivity to these catalyst systems.
Integration into Flow Chemistry and Microreactor Systems for Scalable Production
The transition from batch processing to continuous flow chemistry is revolutionizing the chemical industry, offering enhanced safety, efficiency, reproducibility, and scalability. rsc.orgunimi.it Microreactor technology, in particular, provides superior heat and mass transfer, enabling precise control over reaction conditions, which is especially beneficial for exothermic or rapid reactions. krishisanskriti.orgbeilstein-journals.org
Moreover, the use of packed-bed reactors with immobilized catalysts or reagents in a flow setup could streamline the synthesis and purification of derivatives. nih.gov For instance, the condensation of this compound with various amines to form Schiff bases or its participation in aldol reactions could be performed continuously, allowing for on-demand production and rapid library synthesis for screening purposes. beilstein-journals.orgnih.gov The scalability of these processes, from laboratory to pilot and industrial scale, is a key advantage that warrants significant research effort. researchgate.net
Advanced Applications in Bio-Inspired Catalysis (non-biological efficacy)
Bio-inspired catalysis seeks to mimic the high efficiency and selectivity of natural enzymes using synthetic catalysts. Schiff base complexes, derived from salicylaldehydes, are excellent candidates for this field due to their structural similarity to the active sites of some metalloenzymes and their ability to form stable complexes with a variety of transition metals. mdpi.comijmsdr.org
Future research should explore the catalytic prowess of metal complexes derived from this compound in a range of non-biological transformations. The specific electronic and steric properties imparted by the tert-butyl and methoxy substituents could lead to catalysts with novel reactivity. nih.govmdpi.com These complexes could be investigated as catalysts for oxidation, reduction, and various cross-coupling reactions. sci-hub.se The design of these complexes can be tuned by varying the metal center (e.g., iron, copper, palladium, ruthenium) and the other ligands in the coordination sphere to optimize catalytic performance. nih.govmdpi.commdpi.com
An unexplored avenue is the development of polymeric or solid-supported catalysts based on this molecule. Immobilizing the metal complexes onto a solid support could facilitate catalyst recovery and recycling, aligning with the principles of green chemistry. These heterogeneous catalysts could find applications in important industrial processes, offering a more sustainable alternative to traditional homogeneous catalysts.
Design of Next-Generation Smart Materials based on the Chemical Compound
Smart materials, which respond to external stimuli such as light, heat, or chemical changes, are at the forefront of materials science. Salicylaldehyde Schiff bases (anils) are well-known for their photochromic and thermochromic properties, where a change in color is induced by light or temperature, respectively. researchgate.netresearchgate.netrsc.org This phenomenon arises from a reversible intramolecular proton transfer between the enol and keto tautomeric forms. researchgate.net
A significant future direction is the design and synthesis of novel smart materials incorporating this compound. By forming Schiff bases with various primary amines, a range of new photochromic and thermochromic compounds can be created. The electronic nature of the amine component and the substitution pattern on the salicylaldehyde ring—including the tert-butyl and methoxy groups—are expected to fine-tune the color, switching speed, and fatigue resistance of these materials. nih.gov
These molecules could be incorporated into polymer matrices, gels, or solid-state devices to create materials with applications in optical data storage, light-filtering lenses, molecular switches, and sensors. chem-station.com The aggregation-induced emission (AIE) properties observed in some salicylaldehyde derivatives could also be explored, leading to materials that become highly fluorescent in the solid state, which is valuable for optoelectronic applications. nih.gov
Synergistic Experimental and Computational Research for Accelerated Discovery
The integration of computational chemistry with experimental synthesis and characterization can significantly accelerate the discovery and optimization of new molecules and materials. nih.gov Theoretical methods, such as Density Functional Theory (DFT), can provide deep insights into the structural, electronic, and spectroscopic properties of molecules, guiding experimental efforts and helping to rationalize observed outcomes. acs.org
For this compound and its derivatives, a synergistic approach is a crucial future direction. Computational studies can be employed to:
Predict Reactivity: Model reaction pathways and transition states to predict the outcome of synthetic transformations and guide the optimization of reaction conditions.
Design Catalysts: Elucidate the electronic structure and steric environment of potential metal complexes to predict their catalytic activity and selectivity. nih.gov
Understand Material Properties: Investigate the mechanisms of photochromism and thermochromism in its Schiff base derivatives, predicting how different substituents will affect their optical properties. acs.org
Screen Virtual Libraries: Computationally screen virtual libraries of derivatives for desired properties before committing to their synthesis, saving time and resources.
By combining theoretical predictions with targeted experimental validation, the research and development cycle for new catalysts and smart materials based on this compound can be made significantly more efficient and effective. This integrated approach will be key to unlocking the full scientific and technological potential of this promising chemical compound.
Q & A
Q. What are the optimized synthetic routes for 5-tert-butyl-2-hydroxy-3-methoxybenzaldehyde, and how do reaction conditions influence yield?
The compound is typically synthesized via Friedel-Crafts alkylation or directed ortho-metalation strategies. For example, tert-butyl groups can be introduced using tert-butyl chloride in the presence of Lewis acids (e.g., AlCl₃), while methoxy and hydroxyl groups are incorporated via selective protection/deprotection steps . Yield optimization often requires controlled temperature (e.g., 0–5°C for sensitive intermediates) and inert atmospheres to prevent oxidation of phenolic groups. Evidence from analogous compounds suggests that solvent polarity (e.g., dichloromethane vs. DMSO) significantly impacts reaction efficiency .
Q. How can spectroscopic methods (NMR, IR) distinguish between positional isomers of substituted hydroxybenzaldehydes?
- ¹H NMR : The aldehyde proton typically resonates at δ 9.8–10.2 ppm. Substituent-induced deshielding effects can differentiate ortho, meta, and para positions. For example, tert-butyl groups in the 5-position cause splitting patterns in aromatic protons (δ 6.8–7.4 ppm) due to steric and electronic effects .
- IR : Strong absorption bands for C=O (1680–1700 cm⁻¹) and phenolic O–H (3200–3500 cm⁻¹) are key. Methoxy groups show symmetric stretching at ~2830 cm⁻¹ and C–O–C bending at 1250 cm⁻¹ .
Q. What are the thermodynamic properties (e.g., sublimation enthalpy) critical for purification?
Sublimation enthalpy (ΔsubH) for tert-butyl-substituted benzaldehydes ranges from 90–110 kJ/mol, as determined by calorimetric studies. These values guide vacuum sublimation protocols to isolate pure crystals, minimizing thermal decomposition .
Advanced Research Questions
Q. How do steric and electronic effects of tert-butyl and methoxy groups influence coordination chemistry in metal complexes?
The tert-butyl group provides steric bulk, stabilizing metal-ligand complexes by preventing aggregation. The methoxy group acts as an electron donor, modulating the electron density at the phenolic oxygen, which enhances binding to transition metals (e.g., Cu²⁺, Ln³⁺). For example, lanthanide complexes of similar salicylaldehyde derivatives exhibit tunable luminescence properties dependent on substituent electronic effects .
Q. What strategies resolve contradictions in reported crystallographic data for tert-butyl-substituted benzaldehyde derivatives?
Discrepancies in unit cell parameters or bond angles often arise from polymorphism or solvent inclusion. Single-crystal X-ray diffraction with low-temperature data collection (e.g., 100 K) improves resolution. For this compound derivatives, hydrogen-bonding networks (O–H···O=C) and van der Waals interactions from tert-butyl groups dominate packing patterns .
Q. Can computational methods (DFT, MD) predict substituent effects on antioxidant activity?
Density functional theory (DFT) calculates HOMO-LUMO gaps to assess electron-donating capacity, correlating with radical scavenging efficacy. Molecular dynamics (MD) simulations model interactions with biological membranes, showing that tert-butyl groups enhance lipid permeability. Experimental validation via DPPH assays confirms these predictions .
Q. What role does this compound play in synthesizing photoluminescent materials?
As a ligand, it forms Schiff base complexes with lanthanides (e.g., Eu³⁺, Tb³⁺), where the aldehyde group facilitates imine formation. The tert-butyl group reduces intermolecular quenching, enhancing emission intensity. Applications include OLEDs and bioimaging probes .
Methodological Guidance
Q. How to design kinetic studies for substituent-directed reactivity in electrophilic aromatic substitution?
- Use competitive reactions with isotopic labeling (e.g., D₂O exchange) to track regioselectivity.
- Monitor reaction progress via HPLC or GC-MS, comparing rates for tert-butyl vs. non-bulky substituents.
- Computational modeling (Hammett σ constants) quantifies electronic contributions .
Q. What analytical techniques validate purity in multi-step syntheses?
- HPLC-PDA : Detect trace impurities (<0.1%) using reverse-phase C18 columns and UV detection at 254 nm.
- Elemental Analysis : Match experimental C/H/N ratios to theoretical values (e.g., C₁₁H₁₄O₃ requires C 68.02%, H 7.27%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
